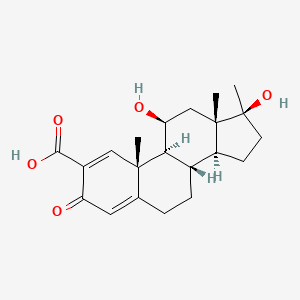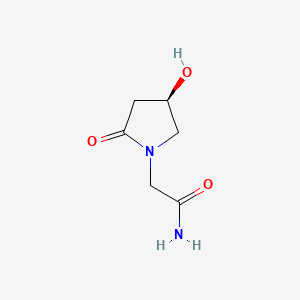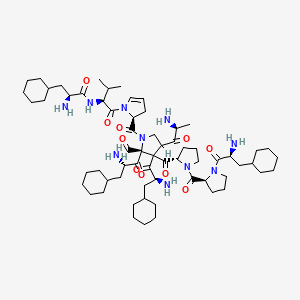
PF-02413873
Descripción general
Descripción
PF-2413873, también conocido como PF-02413873, es un potente, selectivo, totalmente competitivo y oralmente activo antagonista del receptor de progesterona no esteroideo. Tiene un valor de Ki de 2.6 nM, lo que indica su alta afinidad por el receptor de progesterona. Este compuesto puede bloquear la unión de progesterona y la translocación nuclear del receptor de progesterona, inhibiendo el crecimiento endometrial in vivo .
Aplicaciones Científicas De Investigación
PF-2413873 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza para estudiar el papel de los receptores de progesterona en varios procesos biológicos y enfermedades. En medicina, PF-2413873 se investiga por su uso potencial en el tratamiento de afecciones como la endometriosis, donde puede reducir el crecimiento endometrial. El compuesto también se utiliza en estudios farmacocinéticos para comprender su absorción, distribución, metabolismo y excreción en el cuerpo .
Mecanismo De Acción
PF-2413873 ejerce sus efectos uniéndose al receptor de progesterona y evitando que la progesterona se una al mismo receptor. Este bloqueo inhibe la translocación nuclear del receptor y la subsiguiente activación de los genes diana. Los objetivos moleculares involucrados incluyen el receptor de progesterona y las vías reguladas por este receptor, que son cruciales para procesos como el crecimiento endometrial .
Análisis Bioquímico
Biochemical Properties
PF-02413873 has a Ki of 2.6 nM, indicating its strong binding affinity to the progesterone receptor . It can block progesterone binding and PR nuclear translocation . This interaction with the progesterone receptor is competitive, meaning it competes with progesterone for the same binding site on the receptor .
Cellular Effects
This compound has been shown to inhibit endometrial growth in vivo . This suggests that it has significant effects on cellular processes, particularly those related to cell proliferation. It influences cell function by blocking the action of progesterone, a hormone that plays a key role in the menstrual cycle and pregnancy .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the binding of progesterone to its receptor and preventing the nuclear translocation of the progesterone receptor . This prevents the progesterone receptor from exerting its effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. Clearance (CL) of this compound was found to be high in rat and low in dog, consistent with metabolic stability determined in liver microsomes and hepatocytes in these species .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For example, in cynomolgus macaques, this compound induced a statistically significant reduction in endometrial thickness at doses of 2.5 and 10 mg/kg .
Metabolic Pathways
This compound is metabolized predominantly through cytochrome P450 (CYP)-catalyzed oxidative metabolism . This suggests that it is involved in metabolic pathways that include enzymes of the CYP family.
Transport and Distribution
Its oral bioavailability and effects on various tissues suggest that it is effectively distributed throughout the body .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it interacts with progesterone receptors located in the cytoplasm of cells. Upon binding, it prevents the receptors from translocating to the nucleus .
Métodos De Preparación
La síntesis de PF-2413873 implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsiguientes bajo condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se prepara en forma sólida y se puede disolver en dimetilsulfóxido (DMSO) para su uso experimental .
Análisis De Reacciones Químicas
PF-2413873 experimenta varias reacciones químicas, principalmente relacionadas con su interacción con el receptor de progesterona. El compuesto es conocido por su actividad antagonista, lo que significa que se une al receptor sin activarlo, bloqueando así la acción de la progesterona. Los principales productos formados a partir de estas reacciones son las formas inhibidas del receptor de progesterona, lo que previene los efectos biológicos habituales del receptor .
Comparación Con Compuestos Similares
PF-2413873 es único en comparación con otros antagonistas del receptor de progesterona debido a su alta selectividad y potencia. Los compuestos similares incluyen la mifepristona (RU-486), que también actúa como antagonista del receptor de progesterona pero tiene un perfil farmacológico diferente. La naturaleza no esteroidea y la actividad oral de PF-2413873 lo convierten en una herramienta valiosa para la investigación y las aplicaciones terapéuticas potenciales .
Propiedades
IUPAC Name |
4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)21(10-25(4,22)23)20-17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGZNVRVZHUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C3CC3)CS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936345-35-6 | |
| Record name | PF-02413873 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936345356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-02413873 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH83GLG04S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















